Lanthanum(III) bromide hydrate

Overview

Description

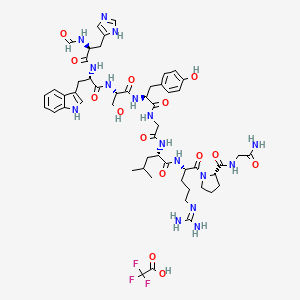

Lanthanum(III) bromide hydrate is a compound that involves the lanthanum ion in a hydrated form with bromide anions. The structure and properties of lanthanum(III) complexes have been extensively studied due to their applications in various fields such as catalysis, magnetic resonance imaging (MRI), and nuclear waste management .

Synthesis Analysis

The synthesis of lanthanum bromide complexes can be achieved through the reaction of lanthanum oxides with hydrogen bromide, which is formed in situ from bromotrimethylsilane and water . Additionally, lanthanum hydroxide bromide hydrates have been prepared, providing insight into the synthesis of hydrated lanthanum bromide compounds .

Molecular Structure Analysis

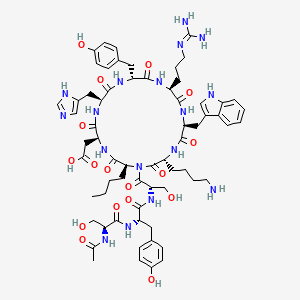

The molecular structure of lanthanum(III) complexes often features a coordination geometry that can be described as a tricapped trigonal prism, as seen in the case of heptaaquabis (1-hydroxy-2-naphthoato)lanthanum(III) hydrate . The lanthanum ion is ennea-coordinated, with water molecules and other ligands such as carboxylate ions occupying the coordination sites. The structure of the solvated lanthanum(III) ion has been determined in various solvents using techniques like EXAFS and large-angle X-ray scattering (LAXS), revealing bond distances and coordination numbers .

Chemical Reactions Analysis

Lanthanum(III) complexes can be synthesized with various ligands, including chloro- and bromo-substituted 18-membered tetraaza macrocycles, which demonstrate the adaptability of these macrocycles to coordinate with lanthanum ions according to their geometrical and steric requirements . The reactivity of lanthanum(III) complexes with different ligands, such as diglycolamide, has also been explored, leading to the formation of various coordination complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the coordination environment and the ligands present. For instance, the hydration of lanthanum(III) and europium(III) ions has been studied using molecular dynamics simulations, which include many-body effects to account for experimental observations . The thermal decomposition behaviors of lanthanum hydroxide bromide hydrates have been determined, providing insights into their stability . Additionally, the solubility, molar conductance, and fluorescence properties of lanthanum(III) complexes have been characterized, contributing to the understanding of their chemical behavior .

Scientific Research Applications

Thermodynamics and Complexation in Non-Aqueous Solvents

- Lanthanum(III) coordination compounds are significant in organic synthesis, bioinorganic chemistry, optical and magnetic imaging, catalysis, environment, and geochemistry. These applications benefit from the knowledge of the fundamental properties of lanthanum compounds (Bernardo et al., 2012).

Hydration Structure and Kinetics

- The hydration of lanthanide(III) ions, including lanthanum(III), is a subject of both experimental and theoretical studies, providing insights into their behavior in aqueous environments. This knowledge is essential for applications in fields like recycling and stocking of nuclear waste (D’Angelo & Spezia, 2012).

Applications in Cancer Diagnosis and Therapy

- Lanthanum compounds, especially lanthanum(III) ions, are used in cancer diagnosis and therapy. Their paramagnetic properties make them suitable as contrast agents in Magnetic Resonance Imaging (MRI) and in the therapy of neoplastic diseases (Kaczmarek et al., 2018).

Antibacterial Activity

- Some lanthanum(III) complexes demonstrate antibacterial activities and are investigated for their DNA-binding abilities, which can be useful in the development of new antibacterial agents (Niroomand et al., 2017).

Environmental Applications

- Lanthanum(III) compounds have been researched for environmental applications like adsorptive separation from aqueous solutions, indicating their potential in water treatment and purification processes (Allahyari et al., 2020).

Electrochemical and Thermodynamic Properties

- The electrochemical behavior and thermodynamic properties of lanthanum(III) in different media have been studied, contributing to our understanding of their behavior in various industrial processes (Yang et al., 2014).

Sensor Development

- Lanthanum(III) ions have been used in the development of sensitive sensors for detecting lanthanum in water samples, highlighting their importance in environmental monitoring (Shojaei et al., 2020).

Safety and Hazards

Future Directions

Lanthanum(III) bromide hydrate and other lanthanum(III)-containing materials have attracted significant attention due to their potential applications in various fields . For instance, they are being explored for controlling phosphate in the aquatic environment . Furthermore, lanthanum hydrides have been synthesized under high pressure, revealing an unexpected chemical and structural diversity, which provides clues to guide the search for other synthesizable hydrides and candidate high-temperature superconductors .

Mechanism of Action

Target of Action

Lanthanum(III) bromide hydrate is an inorganic halide salt of lanthanum . It is primarily used as a source of lanthanum in chemical synthesis and as a scintillation material in certain applications .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets in the context of its use. For instance, in the context of scintillation detectors, this compound, when activated with cerium (LaBr3:Ce), offers improved energy resolution, fast emission, and excellent temperature and linearity characteristics . The improved resolution is due to a photoelectron yield that is 160% greater than is achieved with sodium iodide .

Biochemical Pathways

It is known that the compound is used as a source of lanthanum in chemical synthesis , suggesting that it may play a role in various chemical reactions.

Pharmacokinetics

It is known that the compound is highly hygroscopic and water-soluble , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific use. For instance, in the context of scintillation detectors, the compound contributes to improved energy resolution and fast emission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is highly hygroscopic , meaning it readily absorbs moisture from the environment, which can influence its stability and efficacy. , as it may cause long-term adverse effects.

properties

IUPAC Name |

lanthanum(3+);tribromide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYBKVNBDAPKGO-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

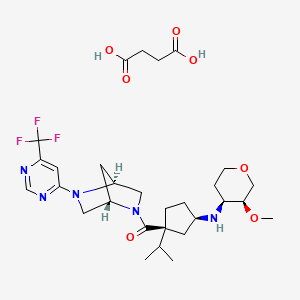

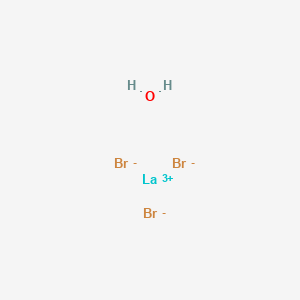

O.[Br-].[Br-].[Br-].[La+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2LaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747910 | |

| Record name | Lanthanum bromide--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

224183-16-8 | |

| Record name | Lanthanum bromide--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.